molecular formula C18H17ClN2O5 B2585220 methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 341966-05-0

methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2585220
CAS No.: 341966-05-0
M. Wt: 376.79
InChI Key: CSXVLISILLQSSS-BQYQJAHWSA-N
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Description

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyran ring, introduction of the chlorobenzamido group, and the addition of the dimethylamino ethenyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and benzamido compounds. Examples include:

  • Methyl 3-(3-chlorobenzamido)-2-oxo-2H-pyran-5-carboxylate
  • Ethyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate

Uniqueness

The uniqueness of methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-21(2)8-7-15-13(17(23)25-3)10-14(18(24)26-15)20-16(22)11-5-4-6-12(19)9-11/h4-10H,1-3H3,(H,20,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXVLISILLQSSS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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